5-Methoxy-2-(methoxymethoxy)benzaldehyde
Overview
Description
5-Methoxy-2-(methoxymethoxy)benzaldehyde is a chemical compound used in scientific research for various purposes . It is a white crystalline powder that is soluble in organic solvents like ethanol and chloroform. This compound is also known as Vanillin acetate methoxyethoxy or VAME.
Synthesis Analysis
The synthesis of chalcone derivatives involves the reaction of certain acetophenones with 3,4-bis (methoxymethyloxy)benzaldehyde, demonstrating its use in organic synthesis. This compound can be transformed through alkylation and cyclisation for synthesizing specific tetralin derivatives.Molecular Structure Analysis
The molecular weight of this compound is 196.2 . The InChI code is 1S/C10H12O4/c1-12-7-14-10-4-3-9 (13-2)5-8 (10)6-11/h3-6H,7H2,1-2H3 .Chemical Reactions Analysis
Benzaldehydes, including derivatives like this compound, react with nonstabilized azomethine ylides to form intermediates for synthesizing various organic compounds.Physical and Chemical Properties Analysis
This compound is a liquid at normal temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Reactions
- The synthesis of chalcone derivatives involves the reaction of certain acetophenones with 3,4-bis(methoxymethyloxy)benzaldehyde, demonstrating its use in organic synthesis (Hashim et al., 2011).
- Benzaldehydes, including derivatives like 5-methoxy-2-(methoxymethoxy)benzaldehyde, react with nonstabilized azomethine ylides to form intermediates for synthesizing various organic compounds (Moshkin & Sosnovskikh, 2013).
- This compound can be transformed through alkylation and cyclisation for synthesizing specific tetralin derivatives (Banerjee et al., 2013).
Material Science and Coordination Chemistry
- In coordination chemistry, derivatives of hydroxy-benzaldehyde, similar to this compound, are used to prepare tetranuclear complexes with interesting magnetic properties (Zhang et al., 2013).
- The crystal structure of 2-methoxy-benzaldehyde, a related compound, has been studied for its intra- and intermolecular interactions, which are relevant in material science and crystallography (Ribeiro-Claro et al., 2002).
Pharmacological Research
- Certain methoxy-benzaldehyde derivatives have been investigated as inhibitors in enzymatic reactions, indicating potential pharmacological applications (Borchardt et al., 1982).
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-2-(methoxymethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-10-4-3-9(13-2)5-8(10)6-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMHWPOBGUNBJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465755 | |
Record name | 5-methoxy-2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-20-9 | |
Record name | 5-methoxy-2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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